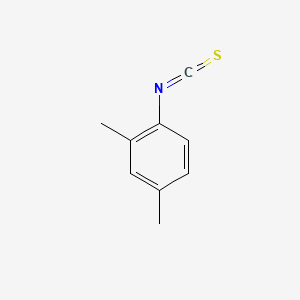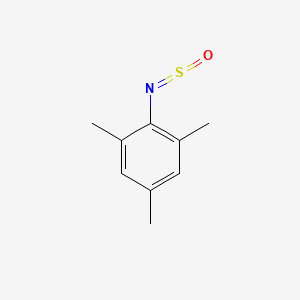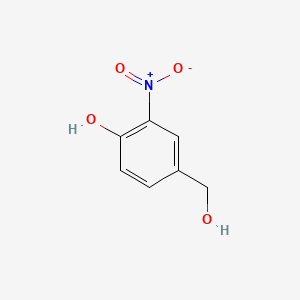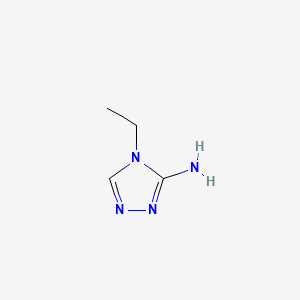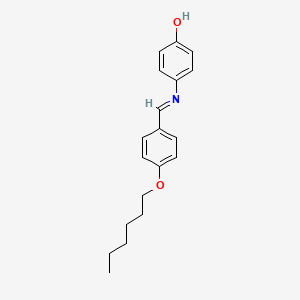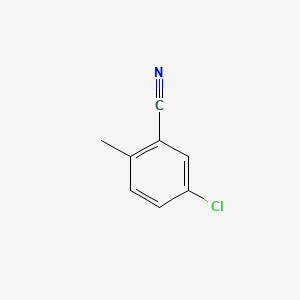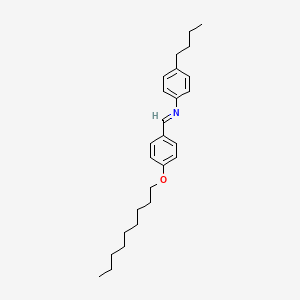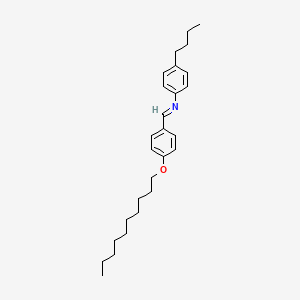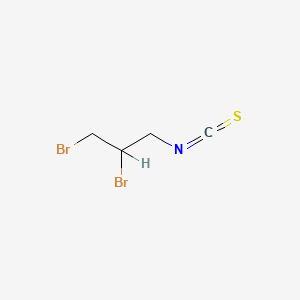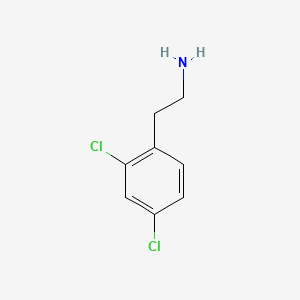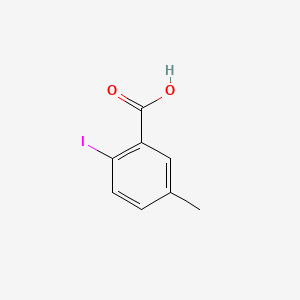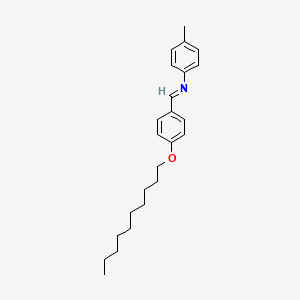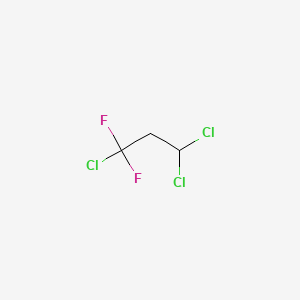
1,3,3-Trichloro-1,1-difluoropropane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of halogenated precursors and catalytic or stoichiometric reactions to introduce fluorine atoms into the molecular structure. For instance, the synthesis of trifluoromethylated 1,3-dioxanes involves an addition/oxa-Michael sequence under mild conditions . Similarly, trifluoropropene derivatives can be synthesized from 3,3,3-trifluoropropene and are useful in various cycloaddition reactions . The synthesis of trifluoroethylated unsymmetrical 1,3-diynes from 1,1-dichloro-2,2,2-trifluoroethane also demonstrates the incorporation of fluorine atoms into organic compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For example, the microwave spectrum and molecular structure of 3,3-difluoro-1,2-epoxypropane have been studied, showing that fluoromethyl substitution affects the bonding in the epoxy moiety . This suggests that the introduction of fluorine atoms into 1,3,3-Trichloro-1,1-difluoropropane would similarly affect its molecular structure.
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The reactivity of 1-chloro-3,3-difluoropropadiene with HF to produce 1-chloro-3,3,3-trifluoropropene is an example of how halogenated compounds can be further fluorinated . Additionally, the synthesis of gem-difluorinated cyclopropanes and cyclopropenes from trifluoromethyltrimethylsilane as a difluorocarbene source indicates the versatility of fluorinated species in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their high stability and reactivity due to the strong electronegativity of fluorine. The catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over fluorinated chromia catalysts demonstrates the potential for selective and stable reactions involving fluorinated intermediates . The advances in the synthesis of 1,1,1,3-tetrafluoropropene and 3,3,3-trifluoropropene-1 by gas-phase catalytic fluorination further highlight the importance of understanding the physical and chemical properties of these compounds for industrial applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1,3,3-Trichloro-1,1-difluoropropane is used in various synthetic processes. For example, it undergoes reactions with terminal 1,3-diynes in the presence of copper and ethanolamine, leading to the production of trifluoroethylated unsymmetrical 1,3-diynes. This process is valuable due to its mild conditions and tolerance of various substituents. These diynes can be further transformed into valuable compounds like trifluoroethyl-substituted 1,2,3-triazoles and isoxazoles (Zheng et al., 2016).
Role in Chiral Analysis
3-Fluoro-1,2-epoxypropane, a homologous species to 1,3,3-Trichloro-1,1-difluoropropane, is useful for chiral analysis. Its small, chiral structure allows for the differentiation of enantiomers by forming non-covalently bound complexes, which can be analyzed spectroscopically. The microwave spectrum of 3-fluoro-1,2-epoxypropane and its complex with argon showcases its potential in chiral analysis and the unexpected structural outcomes when interacting with inert gases (Leung et al., 2020).
Fluorination and Carbon-Carbon Bond Formation
1,3,3-Trichloro-1,1-difluoropropane is involved in the synthesis of trifluoromethylated compounds. Such compounds are crucial in pharmaceuticals and agrochemicals, making the development of versatile building blocks like 3,3,3-trifluoropropynyl-substituted compounds essential. The reactivity of such compounds enables the formation of diverse molecules, contributing significantly to medicinal chemistry (Shimizu et al., 2009).
Industrial Applications and Recycling
The compound also plays a role in industrial applications, particularly in the recycling of waste materials from the production of other fluorinated compounds. For instance, 1-chloro-2,2-difluoroethylene can be prepared from 1,2,2-trichloro-1,1-difluoroethane, providing a method to recycle waste and produce valuable compounds on an industrial scale (Wang et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,3-trichloro-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKXDZKIXFNBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196683 | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trichloro-1,1-difluoropropane | |
CAS RN |
460-63-9 | |
| Record name | 1,3,3-Trichloro-1,1-difluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



